molecular formula C18H17NO3 B1361288 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 299936-03-1

1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B1361288
M. Wt: 295.3 g/mol
InChI Key: PUNPSTCJCHVHQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of Carvedilol, a drug with a similar structure, involves treating 4-hydroxy carbazole with epichlorohydrin in the presence of sodium hydroxide to give 4-(2,3-epoxypropoxy)carbazole. This is then treated with 2-(2-methoxyphenoxy)ethanamine in neat reaction conditions to afford Carvedilol .


Physical And Chemical Properties Analysis

The molecular weight of “1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde” is 295.33200 . The compound has a density of 1.14g/cm3 and a boiling point of 483.6ºC at 760 mmHg .

Scientific Research Applications

Chemical Reactions and Electrophile Characteristics

1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been explored for its role as an electrophile in nucleophilic substitution reactions. It reacts regioselectively at the 2-position with various nucleophiles, yielding 2-substituted indole-3-carbaldehydes. This reactivity is crucial in the synthesis of diverse indole derivatives, which are significant in various chemical processes (Yamada et al., 2012).

Application in Synthetic Chemistry

This compound plays a pivotal role in the synthesis of complex organic structures. For example, its use in synthesizing indole semicarbazones, which exhibit antimicrobial activities, demonstrates its utility in medicinal chemistry. The compound’s versatility is highlighted in different synthetic approaches, including microwave-irradiated synthesis (Vijaya Laxmi & Rajitha, 2010).

Biological Activity

1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been identified in studies exploring its biological activities. For instance, it has been isolated as a tyrosinase inhibitor from certain fungi, indicating its potential in applications related to melanin production and skin health (Shimizu et al., 2003).

Discovery in Natural Sources

The discovery of this compound in natural sources like marine sponges highlights its potential in natural product chemistry and drug discovery. Its isolation and structural elucidation from these sources contribute to the understanding of marine bioactive compounds (Abdjul et al., 2015).

Spectroscopy and Structural Analysis

Extensive spectroscopic analysis of 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde and its derivatives provides insights into their structural characteristics. These studies are crucial for understanding the chemical and physical properties of these compounds, which is essential for their application in various fields of research (Acheson et al., 1979).

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-21-17-8-4-5-9-18(17)22-11-10-19-12-14(13-20)15-6-2-3-7-16(15)19/h2-9,12-13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNPSTCJCHVHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350169
Record name 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde

CAS RN

299936-03-1
Record name 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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